molecular formula C23H25NO4 B2447446 2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287265-81-8

2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2447446
M. Wt: 379.456
InChI Key: HRBGSZRWKOVIMV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a bicyclo[1.1.1]pentanyl core, which is a structural motif found in many biologically active natural products . It also contains phenylmethoxycarbonylamino and acetic acid functional groups.


Molecular Structure Analysis

The molecule has a bicyclo[1.1.1]pentanyl core, which is a three-membered ring structure with two bridgehead carbons . This core is substituted with a 2,3-dimethylphenyl group and an acetic acid derivative.


Chemical Reactions Analysis

The bicyclo[1.1.1]pentanyl core of the molecule is highly strained, which allows it to participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Future Directions

The bicyclo[1.1.1]pentanyl core is a structural motif found in many biologically active natural products, and research into its potential applications is ongoing . Future research may focus on exploring its potential uses in asymmetric catalysis, anticancer therapies, and other applications .

properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-7-6-10-18(16(15)2)22-12-23(13-22,14-22)19(20(25)26)24-21(27)28-11-17-8-4-3-5-9-17/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBGSZRWKOVIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

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